Polidocanol Polidocanol Polidocanol is a hydroxypolyether that is nonaethylene glycol in which one of the terminal hydroxy functions is substituted by a lauryl (dodecyl) group. It has a role as a nonionic surfactant, a hepatotoxic agent and a sclerotherapy agent. It is functionally related to a nonaethylene glycol.
Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins (varicose veins ≤1 mm in diameter) and uncomplicated reticular veins (varicose veins 1 to 3 mm in diameter) in the lower extremity. It is marketed under the brand names Asclera and Varithena. The formula for Polidocanol has the structural formula C12H25(OCH2CH2)nOH, a mean extent of polymerization (n) of approximately 9 and a mean molecular weight of approximately 600.
Polidocanol is a Sclerosing Agent. The mechanism of action of polidocanol is as a Sclerosing Activity. The physiologic effect of polidocanol is by means of Vascular Sclerosing Activity.
Polidocanol is an alkyl polyglycol ether of lauryl alcohol with sclerosing and potential antineoplastic activities. Upon intralesional administration, polidocanol induces endothelial cell injury by disrupting calcium signaling and nitric oxide pathways. Following endothelial damage, platelets aggregate at the site of injury and attach to the venous wall, resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Inducing endothelial cell damage within melanoma metastases may incite an antitumor response in untreated bystander lesions and inhibit the growth of in transit metastases and other cutaneous lesions.
See also: Ethylene Oxide (has monomer).
Brand Name: Vulcanchem
CAS No.: 3055-99-0
VCID: VC0539961
InChI: InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3
SMILES: CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Molecular Formula: C30H62O10
Molecular Weight: 582.8 g/mol

Polidocanol

CAS No.: 3055-99-0

Cat. No.: VC0539961

Molecular Formula: C30H62O10

Molecular Weight: 582.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Polidocanol - 3055-99-0

CAS No. 3055-99-0
Molecular Formula C30H62O10
Molecular Weight 582.8 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3
Standard InChI Key ONJQDTZCDSESIW-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Canonical SMILES CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Appearance Liquid
Boiling Point 615.857 °C at 760 mmHg
Melting Point 33-36 °C

Chemical and Physicochemical Properties of Polidocanol

Structural Characteristics

Polidocanol, chemically known as polyethylene glycol monododecyl ether, is an alkyl polyglycol ether with a hydrophobic lauryl chain (C12–C14) and a hydrophilic polyethylene oxide chain (average polymerization degree n = 9) . Its empirical formula is C30H62O10, yielding a molecular weight of approximately 600 Da . The amphiphilic structure enables surfactant behavior, critical for its sclerosing and adipolytic actions .

Physicochemical Profile

Polidocanol exists as a viscous liquid at room temperature (melting point: 15–21°C) with a density of 0.97 g/cm³, closely matching aqueous solutions . It is fully miscible in water, forming stable solutions with a pH of 6.0–8.0 . The compound’s logP of 3.94 reflects moderate lipophilicity, facilitating interaction with cellular membranes .

Table 1: Key Physicochemical Properties of Polidocanol

PropertyValueSource
Molecular FormulaC30H62O10
Molecular Weight582.8 g/mol
Melting Point15–21°C
Water SolubilityMiscible
logP3.94
Density0.97 g/cm³

Pharmacological Profile

Mechanism of Action

Polidocanol induces endothelial damage through concentration-dependent cytotoxicity. Upon intravascular injection, it disrupts calcium signaling and nitric oxide pathways, triggering endothelial cell apoptosis . Platelets aggregate at the injury site, forming a fibrin-thrombus matrix that occludes the vessel lumen . Over weeks, the thrombosed vessel undergoes fibrotic remodeling, resulting in permanent closure . In adipocytes, polidocanol disrupts cell membranes, releasing triglycerides and eliciting a localized inflammatory response that promotes fat resorption .

Pharmacokinetics

Intravenous administration achieves peak plasma concentrations within 15 minutes, with a volume of distribution of 35–82 L, suggesting extensive tissue penetration . Metabolism occurs via cleavage of the ether bond, yielding polyethylene glycol (PEG)-like fragments and carbon dioxide . Over 75% of the dose is excreted renally within 24 hours, with minor elimination via feces (5%) and exhalation (4%) .

Table 2: Pharmacokinetic Parameters of Polidocanol

ParameterValueSource
Tmax (IV)15 minutes
Volume of Distribution35–82 L
Renal Excretion (24h)75%
Major MetabolitesPEG fragments, CO₂

Clinical Applications

Sclerotherapy for Varicose Veins

Polidocanol is the sclerosant of choice for spider veins (0.5% concentration) and reticular veins (1% concentration) . Microfoam formulations, generated by agitating polidocanol with air or gas, enhance efficacy by displacing blood and prolonging endothelial contact . A 2024 Phase 2b trial demonstrated 98% occlusion rates in saphenous veins treated with polidocanol microfoam, with sustained results at 12 months .

Emerging Use in Submental Fat Reduction

Recent studies validate polidocanol’s adipolytic properties. In a 2024 randomized trial, 40 subjects receiving 4.5% polidocanol achieved a 1.5-point reduction in Clinician Submental Fat Score (CSFS) after six treatments, compared to 0.3 points for placebo . Magnetic resonance imaging (MRI) revealed a 30% decrease in submental fat volume, with concurrent skin tightening observed in 68% of patients .

Table 3: Efficacy of Polidocanol in Submental Fat Reduction (Phase 2b Trial)

Dose CohortPatients (n)Mean CSFS ReductionAdverse Events (Grade ≥2)
2%100.810%
3%101.215%
4.5%101.520%
Placebo100.35%

Future Directions

Ongoing research explores polidocanol’s potential in hemorrhoid management, vascular malformations, and cystic lesions . A 2025 pilot study is investigating intra-articular injections for osteoarthritis, leveraging its anti-inflammatory properties . Furthermore, nanoparticle-bound polidocanol formulations aim to enhance targeted delivery to adipose tissue, minimizing systemic exposure .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :